molecular formula C10H10ClN3O B6749421 N-quinazolin-4-ylacetamide;hydrochloride

N-quinazolin-4-ylacetamide;hydrochloride

Cat. No.: B6749421
M. Wt: 223.66 g/mol
InChI Key: MZXJDGKQVWEQCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Quinazoline (B50416) Ring System in Drug Discovery

The quinazoline ring system is often referred to as a "privileged scaffold" in medicinal chemistry. ekb.egnih.gov This term reflects its ability to serve as a versatile template for the design of ligands that can bind to a diverse array of biological receptors and enzymes with high affinity. ekb.egnih.gov The fusion of a benzene (B151609) and a pyrimidine (B1678525) ring creates a unique electronic and structural environment that is conducive to potent and selective biological activity. nih.govresearchgate.net The arrangement of nitrogen atoms in the pyrimidine ring allows for critical hydrogen bonding interactions, which are fundamental to molecular recognition at biological targets. nih.gov

The rigid, planar nature of the quinazoline core provides a defined orientation for substituents, enabling chemists to precisely tailor the molecule's properties to achieve optimal target engagement. nih.govekb.eg The stability of the ring system, coupled with the potential for functionalization at multiple positions (notably positions 2, 3, and 4), offers a robust platform for developing extensive libraries of compounds for screening and optimization. ekb.egnih.gov This structural adaptability has been instrumental in the successful development of numerous therapeutic agents. nih.govekb.eg

Broad Pharmacological Spectrum of Quinazoline Derivatives

The structural versatility of the quinazoline nucleus has given rise to a vast number of derivatives with an exceptionally broad range of pharmacological activities. nih.govresearchgate.netnih.gov These compounds have been investigated for their potential to treat a wide variety of diseases, demonstrating the scaffold's significant therapeutic potential. nih.govresearchgate.netnih.gov

Quinazoline derivatives have been shown to exhibit activities including, but not limited to:

Anticancer: This is perhaps the most prominent area of quinazoline research. Many derivatives function as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer cell signaling. nih.govnih.gov

Antimicrobial: Researchers have developed quinazoline-based compounds with significant antibacterial, antifungal, and antiviral properties. researchgate.netnih.govnih.gov

Anti-inflammatory: Certain quinazoline derivatives have demonstrated the ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX). nih.govnih.gov

Anticonvulsant: The scaffold has been utilized to create agents with activity against convulsions, highlighting its potential for treating central nervous system disorders. nih.govekb.egnih.gov

Antihypertensive: Some of the earliest successful drugs based on this scaffold were developed to treat high blood pressure. nih.govekb.eg

Antidiabetic: More recent research has explored quinazoline derivatives as potential agents for managing diabetes, for instance, through the inhibition of enzymes like α-glucosidase. nih.govnih.gov

The following table summarizes the diverse pharmacological activities attributed to the quinazoline scaffold.

Pharmacological ActivityExamples of Molecular Targets or Mechanisms
AnticancerEGFR Tyrosine Kinase, PARP-1, Topoisomerase-2
AntimicrobialMycobacterium tuberculosis bd-oxidase, DNA Gyrase
Anti-inflammatoryCyclooxygenase (COX) Enzymes
AnticonvulsantModulation of CNS receptors
Antidiabeticα-glucosidase Inhibition
Antihypertensiveα1-Adrenergic Receptor Blockade

Research Trajectory of N-quinazolin-4-ylacetamide and Related Analogs

The specific compound, N-quinazolin-4-ylacetamide;hydrochloride, belongs to a class of quinazoline derivatives that have been a subject of targeted research. The core structure features an acetamide (B32628) group linked to the nitrogen at the 4-position of the quinazoline ring. The hydrochloride salt form is typically used to improve the compound's solubility and stability for research purposes.

The research into N-quinazolin-4-ylacetamide and its analogs has been focused on synthesizing new derivatives and evaluating their biological activities against various therapeutic targets. Structure-activity relationship (SAR) studies are central to this research, where systematic modifications are made to the molecule to understand how structural changes influence biological effects. nih.govresearchgate.net

One notable area of investigation involves the synthesis of (4-oxoquinazolin-3(4H)-yl)acetamide derivatives as potential inhibitors of enzymes crucial for bacterial survival. For example, a study focused on creating inhibitors for cytochrome bd oxidase in Mycobacterium tuberculosis, the bacterium that causes tuberculosis. In this research, specific derivatives were synthesized and tested for their ability to inhibit bacterial growth, particularly in combination with other known inhibitors. nih.gov

Another line of research has explored the synthesis of quinazolinone-acetamide conjugates for different therapeutic applications. For instance, novel quinazolinone-1,2,3-triazole-acetamide conjugates have been synthesized and evaluated as potent α-glucosidase inhibitors, which are relevant for the treatment of diabetes. nih.gov Kinetic studies of the most potent compounds from this series revealed a competitive mode of enzyme inhibition. nih.gov

Furthermore, the acetamide moiety has been incorporated into more complex quinazolinone structures to target other diseases. Research into novel quinazolinone derivatives as PARP-1 inhibitors for cancer therapy has been conducted, where the quinazolinone scaffold acts as a bioisostere for other known inhibitor cores. nih.gov Additionally, quinazolinones conjugated with indole (B1671886) acetamide have been designed as selective COX-2 inhibitors with anti-inflammatory and potential anticancer activities. nih.gov

The table below presents selected research findings on analogs related to N-quinazolin-4-ylacetamide.

Compound ClassTarget/ApplicationKey Findings
(4-oxoquinazoline-3(4H)-yl)acetamide derivativesMycobacterium tuberculosis bd oxidase inhibitionIdentified molecules that inhibit a mutant strain with MICs of 8 and 16 μM and show synergism with a known bc₁ complex inhibitor. nih.gov
Quinazolinone-1,2,3-triazole-acetamide conjugatesα-glucosidase inhibition (antidiabetic)The most potent compound showed competitive inhibition with a Ki value of 4.8 μM. nih.gov
Quinazolinone-based PARP-1 inhibitorsPARP-1 inhibition (anticancer)A synthesized compound showed inhibitory activity (IC₅₀ = 30.38 nM) comparable to the reference drug Olaparib. nih.gov
Quinazolinones conjugated with indole acetamideCOX-2 inhibition (anti-inflammatory)A synthesized compound showed anticancer activity in HCT116, HT29, and HCA7 cell lines. nih.gov

The research trajectory for N-quinazolin-4-ylacetamide and its analogs continues to expand, driven by the proven versatility of the quinazoline scaffold. These studies underscore the importance of this chemical class in the ongoing search for new and more effective medicines.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-quinazolin-4-ylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O.ClH/c1-7(14)13-10-8-4-2-3-5-9(8)11-6-12-10;/h2-6H,1H3,(H,11,12,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXJDGKQVWEQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=NC2=CC=CC=C21.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N Quinazolin 4 Ylacetamide

General Synthetic Routes to the Quinazoline (B50416) Core

The quinazoline skeleton is a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. nih.gov A multitude of synthetic strategies have been developed to construct this important framework, often starting from readily available aniline-derived precursors.

Quinazolin-4(3H)-ones are common precursors to 4-substituted quinazolines, including N-quinazolin-4-ylacetamide. One of the most traditional and widely used methods for synthesizing the quinazolinone ring is the Niementowski reaction, which involves heating anthranilic acid with an excess of formamide. generis-publishing.com Modifications of this approach have led to significantly improved yields, with some methods achieving up to 96% yield by optimizing the reaction temperature and reactant ratios. generis-publishing.com

Another highly utilized pathway begins with the acylation of anthranilic acid using acyl chlorides, followed by cyclization with acetic anhydride (B1165640) to form a 1,3-benzoxazin-4-one intermediate. researchgate.net This intermediate can then be treated with various amines to yield the desired quinazolinone derivatives. researchgate.net For instance, reaction with hydrazine (B178648) hydrate (B1144303) can produce 3-amino-quinazolin-4-ones. nih.gov

Modern synthetic chemistry has introduced numerous metal-catalyzed approaches. Palladium-catalyzed intramolecular C(sp²)–H carboxamidation of N-arylamidines provides a step-efficient route to 2-substituted quinazolin-4(3H)-ones. ucdavis.edu Copper-catalyzed reactions have also proven effective, such as the coupling of 2-halobenzamides with nitriles or the radical methylation/amination/oxidation cascade using dicumyl peroxide. organic-chemistry.org

The table below summarizes several established methods for the synthesis of the quinazolinone core.

Table 1: Established Synthetic Routes to Quinazolinone Core

Starting Materials Reagents and Conditions Product Type Yield (%) Reference
Anthranilic acid, Formamide Heat (130-135 °C) Quinazolin-4-one up to 96% generis-publishing.com
Anthranilic acid, Acyl chloride, Amine 1. Acylation 2. Acetic anhydride 3. Amine 2,3-Disubstituted quinazolin-4-one Varies researchgate.net
N-Arylamidines Pd(OAc)₂, CuO, CO 2-Aryl(alkyl)quinazolin-4(3H)-ones Good ucdavis.edu
2-Halobenzamides, Nitriles Cu catalyst, tBuOK Quinazolin-4(3H)-ones Good organic-chemistry.org
Isatins, Amidine hydrochlorides t-BuOOH, K₃PO₄, room temp. Functionalized quinazolin-4(3H)-ones Good organic-chemistry.org

Optimizing reaction conditions is crucial for achieving high yields and minimizing byproducts in the synthesis of quinazoline intermediates. For instance, in the synthesis of 2-phenylquinazolin-4(3H)-one from 2-aminobenzamide (B116534) and benzyl (B1604629) alcohol, an efficient and environmentally friendly pathway was developed using oxygen as a green oxidant and t-BuONa as a base at 120°C, yielding up to 84% of the product without the need for transition-metal catalysts. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions. The synthesis of quinazolinones from benzyl alcohol and aminobenzamide derivatives has been improved using microwave irradiation at 400 W and 80°C, with tert-butyl peroxide as an oxidant. nih.gov Similarly, metal-free, four-component reactions of anilines, aromatic aldehydes, and ammonium (B1175870) iodide have been developed to construct the quinazoline ring through direct functionalization of the C-H bond ortho to the amino group. rsc.org

Catalyst selection also plays a pivotal role. The use of a heterogeneous cobalt zeolite imidazolate framework (ZIF-67) has been shown to be effective for the cyclization of benzylamines with 2-aminobenzoketones, with the catalyst being recyclable without significant loss of potency. nih.gov The optimization of catalyst concentration, temperature, and atmosphere (e.g., the requirement of atmospheric oxygen for oxidative dehydrogenation) are key factors in maximizing product yield. generis-publishing.com

Table 2: Examples of Optimized Conditions for Quinazoline Synthesis

Starting Materials Catalyst/Reagents Conditions Key Feature Reference
2-Aminobenzamide, Benzyl alcohol t-BuONa, O₂ (oxidant) 120 °C, 24 h Transition-metal-free nih.gov
2-Aminobenzylamines, Alcohols α-MnO₂ TBHP (oxidant), Chlorobenzene Robust and reusable catalyst researchgate.net
2-Aminobenzylamines, 2-Aminobenzyl alcohols, Aldehydes CuCl/DABCO/4-HO-TEMPO O₂ (oxidant) Aerobic oxidative synthesis nih.gov
2-Aminobenzoketones, Benzylamines ZIF-67 (Cobalt framework) TBHP (oxidant), Toluene, 80 °C Recyclable heterogeneous catalyst nih.gov
Anilines, Aromatic aldehydes, Ammonium iodide None (Metal-free) Heat Four-component reaction rsc.org

Synthesis of N-Acyl Quinazoline Derivatives

Once the quinazoline core is established, the next critical step is the introduction of the N-acyl group, specifically the acetamide (B32628) moiety, at the 4-position of the ring.

The most common strategy for introducing an acetamide linkage at the C4 position involves the nucleophilic substitution of a suitable leaving group, typically a halogen, on a 4-substituted quinazoline precursor. The key intermediate for this process is often 4-chloroquinazoline (B184009), which can be synthesized from the corresponding quinazolin-4(3H)-one.

The general pathway involves:

Synthesis of Quinazolin-4(3H)-one: As described in section 2.1.1.

Chlorination: Conversion of the quinazolin-4(3H)-one to 4-chloroquinazoline, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Amination/Acetylation: Reaction of 4-chloroquinazoline with an amine to form a 4-aminoquinazoline derivative, followed by acetylation, or direct reaction with acetamide or a protected acetamide equivalent. Electron-rich amines readily react with 4-chloroquinazolines to yield 4-aminoquinazolines. nih.gov

An alternative approach involves the direct acylation of 4-aminoquinazoline. This precursor can be synthesized through various methods, including direct amination or metal-catalyzed approaches. researchgate.net Once obtained, 4-aminoquinazoline can be acylated using acetyl chloride or acetic anhydride to yield N-(quinazolin-4-yl)acetamide.

A study on the synthesis of (4-oxoquinazoline-3(4H)-yl)acetamide derivatives involved the reaction of a 3-amino-quinazolin-4-one with chloroacetyl chloride, followed by further substitution. nih.gov While the substitution is at the N3 position, the chemistry of forming the acetamide linkage is analogous.

The versatility of the quinazoline scaffold is greatly enhanced by the ability to introduce and modify substituents on the acetamide side chain. A common strategy is to use a reactive haloacetamide derivative, such as 2-chloro-N-(substituted)acetamide, which can be coupled with a quinazoline precursor.

For example, 2-mercapto-3-phenylquinazolinone can be alkylated with 2-chloro-N-(substituted)acetamide derivatives to attach the acetamide moiety via a thioether linkage. ekb.eg This approach allows for a wide variety of substituents on the acetamide nitrogen by starting with different N-substituted chloroacetamides.

Further modification of a pre-formed acetamide derivative is also possible. A study demonstrated the coupling of a chloroacetamide derivative of an oxadiazole with various mercapto compounds (thiophenols, mercaptobenzothiazoles) via S-alkylation. ekb.egekb.eg This type of post-synthesis modification can be applied to a quinazoline-linked chloroacetamide, providing a route to a library of diverse compounds.

Table 3: Strategies for Acetamide Derivatization

Precursor Reagent Reaction Type Product Feature Reference
2-Mercapto-3-phenylquinazolinone 2-Chloro-N-(aryl)acetamide S-alkylation Aryl-substituted acetamide linked via thioether ekb.eg
2-Chloro-N-(quinazolin-X-yl)acetamide Thiophenol or other mercaptans S-alkylation Functionalization of the acetamide methylene (B1212753) group ekb.egekb.eg
3-Amino-quinazolin-4-one Chloroacetyl chloride N-acylation Forms a (4-oxoquinazolin-3-yl)acetamide scaffold nih.gov
4-Aminoquinazoline Acetyl chloride / Acetic anhydride N-acylation Forms N-(quinazolin-4-yl)acetamide researchgate.net

Advanced Derivatization Strategies

Beyond simple substitutions, advanced strategies are employed to create more complex and novel N-quinazolin-4-ylacetamide analogues. These methods include multi-component reactions and the construction of hybrid molecules containing other pharmacologically relevant scaffolds.

One such advanced strategy is the use of 1,3-dipolar cycloaddition. For instance, an N-propargylquinazolin-4(3H)-one can serve as a dipolarophile in a reaction with arylnitriloxides to generate novel quinazolinone-isoxazole hybrids. nih.gov This demonstrates how the quinazoline core can be functionalized with reactive groups that can participate in complex cyclization reactions.

Another approach involves creating conjugates with other heterocyclic systems. Quinazolinone-1,2,3-triazole-acetamide conjugates have been synthesized and shown to possess significant biological activity. The synthesis typically involves click chemistry, where an azide-functionalized quinazoline is reacted with an alkyne-functionalized acetamide, or vice versa, to form the triazole linkage.

Furthermore, one-pot multi-component reactions are being developed for the efficient synthesis of complex quinazolinone derivatives. A research group developed a method using a water-soluble palladium catalyst to couple isatoic anhydride, benzyl alcohol, and an amine in a single flask, directly yielding complex quinazolinones and reducing waste. nih.gov Such strategies could be adapted to incorporate acetamide functionalities directly.

Hybridization with Other Heterocyclic Scaffolds

Molecular hybridization is a prominent strategy in drug design that involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced or synergistic biological activities. rsc.orgnih.gov The quinazoline nucleus is a versatile scaffold for such hybridization, and various studies have explored its combination with other heterocyclic rings to produce novel chemical entities. rsc.org While direct hybridization of N-quinazolin-4-ylacetamide is not extensively documented, the synthetic principles can be inferred from related quinazolinone derivatives.

A general approach to hybridization involves a precursor, 3-amino-2-substituted-quinazolin-4(3H)-one, which can be synthesized and then coupled with other heterocyclic moieties. For instance, the condensation of 3-amino-2-methylquinazolin-4(3H)-one with various aromatic aldehydes and thioglycolic acid can yield quinazolinone-thiazolidinone hybrids. researchgate.net This strategy suggests that if N-quinazolin-4-ylacetamide were derivatized to present a suitable functional group, it could undergo similar reactions.

Quinazolinone-Thiazolidinone Hybrids: One explored avenue is the fusion of the quinazolinone core with a thiazolidinone ring. researchgate.net For example, a series of quinazolinone-based 5-arylidene-2-((2-(2-methyl-4-oxoquinazolin-3-(4H)-yl)ethyl)amino)thiazol-4(5H)-ones has been synthesized by linking the two heterocyclic systems through an ethyl bridge. nih.gov This approach highlights the potential for creating hybrid structures with diverse biological properties.

Quinazolinone-Pyrazole Hybrids: The pyrazole (B372694) moiety is another heterocyclic system that has been successfully hybridized with the quinazolinone scaffold. Starting from 2-hydrazinylquinazolin-4(3H)-one, treatment with various carbonyl compounds can afford hydrazone derivatives. These intermediates can then be cyclized, for instance with a Vilsmeier-Haack reagent (DMF/POCl3), to form formyl-pyrazole derivatives attached to the quinazoline core. ijprajournal.com This methodology provides a pathway to novel quinazolinone-pyrazole hybrids.

Quinazolinone-Triazole-Acetamide Conjugates: Researchers have also designed and synthesized hybrids of quinazolinone-1,2,3-triazole-acetamide. These conjugates have shown significant inhibitory activity against certain enzymes, indicating the potential of this hybridization strategy in developing new therapeutic agents. nih.gov The synthesis of these molecules underscores the modular nature of quinazoline derivatization, where different heterocyclic and functional groups can be combined to achieve desired properties. researchgate.net

Table 1: Examples of Hybridization Strategies with Quinazolinone Scaffolds

Starting Quinazolinone Derivative Reactant/Reagent Resulting Hybrid Scaffold Reference
3-Amino-2-methylquinazolin-4(3H)-one Aromatic aldehydes, Thioglycolic acid Quinazolinone-Thiazolidinone researchgate.net
2-Hydrazinylquinazolin-4(3H)-one Carbonyl compounds, DMF/POCl₃ Quinazolinone-Pyrazole ijprajournal.com
3-Amino-2-phenylquinazolin-4(3H)-one Substituted aromatic aldehydes Quinazolinone-Hydrazone rsc.org
N/A N/A Quinazolinone-1,2,3-triazole-acetamide researchgate.netnih.gov

This table presents examples of hybridization based on related quinazolinone structures, illustrating potential synthetic routes for the derivatization of N-quinazolin-4-ylacetamide.

Design and Synthesis of Multi-Targeting Quinazoline Conjugates

The development of multi-targeting agents, which are single molecules designed to interact with multiple biological targets, is a contemporary approach in drug discovery. rsc.org The quinazoline scaffold is a privileged structure for the design of such multi-target-directed ligands. researchgate.net

The synthesis of multi-target quinazoline conjugates often involves the strategic combination of the quinazoline core with other pharmacophores known to interact with different biological targets. For example, a series of novel 4-oxo-N-(4-oxo-3-substituted-3,4-dihydroquinazolin-2-yl amino)-2-phenylquinazoline-3(4H)-carboxamidines were prepared from methyl 4-oxo-2-phenylquinazoline-3(4H)-carbthioimidate and 3-(substituted)-2-hydrazino-quinazoline-4(3H)-ones. researchgate.net These complex molecules, which are essentially conjugates of two quinazolinone-based structures, have been investigated for various biological activities. researchgate.net

A general synthetic pathway to such conjugates could start with the preparation of a functionalized quinazolinone intermediate. A plausible, though hypothetical, synthesis of the parent N-(4-oxoquinazolin-3(4H)-yl)acetamide involves the nucleophilic acylation of 3-aminoquinazolin-4(3H)-one with acetyl chloride. vulcanchem.com This intermediate, or a derivative thereof, could then be further elaborated. For instance, the acetamide group could potentially be modified or used as a handle to attach another pharmacophore, leading to a multi-target conjugate.

Table 2: Research Findings on Multi-Targeting Quinazoline Conjugates

Conjugate Type Synthetic Precursors Potential Therapeutic Application Reference
Quinazolinone-carboxamidines Methyl 4-oxo-2-phenylquinazoline-3(4H)-carbthioimidate, 3-(Substituted)-2-hydrazino-quinazoline-4(3H)-ones Anti-HIV, Antitubercular, Antibacterial researchgate.net
(4-oxoquinazoline-3(4H)-yl)acetamide derivatives N/A Antitubercular nih.gov
Quinazolinone-thiazolidinone hybrids 3-(4-aminophenyl)-2-phenyl-quinazolin-4(3H)-one, Aromatic aldehydes, Thioglycolic acid N/A rsc.org

This table summarizes findings on multi-target conjugates based on the broader quinazolinone scaffold, suggesting potential avenues for the development of conjugates from N-quinazolin-4-ylacetamide.

Structure Activity Relationship Sar Investigations of N Quinazolin 4 Ylacetamide Derivatives

Influence of Structural Modifications on Biological Potency and Selectivity

The biological activity of N-quinazolin-4-ylacetamide derivatives is highly sensitive to structural changes in both the core quinazoline (B50416) ring system and the acetamide (B32628) side chain. Researchers have systematically altered these components to map their contributions to potency and target selectivity.

Role of Substituents at the Quinazoline Ring Positions (e.g., C-2, C-3, C-4, C-6, C-7)

The substitution pattern on the quinazoline ring is a critical determinant of biological activity. Modifications at various positions can dramatically alter a compound's potency and selectivity.

C-2 Position: For quinazolin-4-one derivatives, introducing small lipophilic groups at the C-2 position can enhance activity. nih.gov In some series, 2-substituted-quinazolinones have shown potential as PARP inhibitors. semanticscholar.org The presence of methyl or thiol groups at this position has been noted as important for antimicrobial activities. nih.gov

C-4 Position: The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for kinase inhibitors. nih.govnih.gov The nature of the group at this position is pivotal. For instance, substituting the C-4 position with an aminophenyl group is a requirement for certain tubulin polymerization inhibitors. nih.gov However, in other contexts, such as some topoisomerase inhibitors, substitution at C-4 has been found to decrease activity. nih.gov SAR studies have indicated that for some breast cancer resistance protein (BCRP) inhibitors, both meta and para substituents on an aniline (B41778) ring at the C-4 position are preferred. semanticscholar.org

C-6 and C-7 Positions: These positions are frequently modified to enhance potency. Electron-donating groups at the C-6 and C-7 positions, such as dimethoxy groups, are favored for potent inhibition of the epidermal growth factor receptor (EGFR). nih.gov The presence of bulky substituents at either C-6 or C-7 can also increase potency. mdpi.com For instance, attaching 2-substituted acetamido moieties at the C-6 position of a 4-anilino-quinazoline core has yielded derivatives with significant antiproliferative activity. mdpi.com Specifically, meta-bromoaniline derivatives showed greater activity than para-substituted ones, especially when paired with a piperidinyl group on the C-6 acetamide spacer. nih.gov In another series, a 4-methyl-piperazine-containing residue at the C-7 position resulted in high inhibitory activity toward EGFR. nih.gov

C-8 Position: Recent studies on quinazolin-4-ones as tankyrase inhibitors have shown that introducing larger substituents at the C-8 position can improve affinity and selectivity. Nitro- and diol-substituents at this position have been demonstrated to engage in new, favorable interactions within the enzyme's binding site. nih.gov

The following table summarizes the impact of various substituents on the activity of quinazoline derivatives based on available research.

PositionSubstituent TypeEffect on ActivityTarget/ActivityCitation
C-2 Electron-releasing groupIncreased activityTopoisomerase II inhibition nih.gov
C-4 Anilino groupEssential for activityEGFR kinase inhibition nih.gov
C-4 SubstitutionDecreased activityTopoisomerase inhibition nih.gov
C-6 Electron-releasing fragmentEnhanced activityGeneral anticancer activity nih.gov
C-6 Acetamido moietiesPotent antiproliferative activityAnticancer (HepG2, MCF-7) mdpi.com
C-7 4-methyl-piperazineHigh inhibitory activityEGFR inhibition nih.gov
C-8 Nitro- and diol- groupsImproved affinity and selectivityTankyrase inhibition nih.gov

Conformation and Flexibility of the Acetamide Side Chain

The acetamide side chain, a defining feature of N-quinazolin-4-ylacetamide, plays a crucial role in interacting with biological targets. Its conformation, length, and flexibility are key parameters for optimization.

In a series of 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamides developed as vasopressin V1b receptor antagonists, the acetamide moiety was critical for achieving low nanomolar affinity. nih.gov For some kinase inhibitors, the length of the linker in the side chain is paramount. For example, in certain 4-anilino-quinazoline derivatives, a two-carbon bridge was found to be optimal, while a longer three-carbon alkyloxy linker was less potent due to an unfavorable binding mode. nih.gov Conversely, for other dual EGFR/HER2 inhibitors, a four-carbon chain linker was identified as the optimal length for the highest inhibitory activity. nih.gov

Adding flexibility to the side chain can also influence potency. The introduction of a rotatable bond next to the amide in some quinazolinone scaffolds was explored to enhance conformational freedom, which can impact potency and selectivity. Furthermore, research on related heterocyclic scaffolds has shown that N,N-disubstitution on a terminal acetamide group allows for the introduction of diverse chemical moieties without sacrificing binding affinity. wustl.edu

Identification of Pharmacophoric Features Essential for Activity

A pharmacophore model outlines the essential structural features required for a molecule to exert a specific biological activity. For N-quinazolin-4-ylacetamide derivatives, several key features have been identified.

The quinazoline ring itself is a core requirement, often acting as a scaffold to correctly orient other functional groups. nih.gov For kinase inhibitors, the nitrogen atoms of the quinazoline ring are crucial. Specifically, the N-1 atom of the quinazoline ring often forms a key hydrogen bond with methionine residues in the ATP binding site of kinases like EGFR. nih.gov The N-3 atom can also participate in hydrogen bonding, sometimes through a water bridge, which contributes to a tighter binding conformation and increased potency. nih.gov

The general pharmacophoric model for many quinazoline-based kinase inhibitors includes:

A heterocyclic quinazoline core for binding to the hinge region of the kinase domain.

An anilino group at C-4 that occupies the ATP-binding pocket.

Substituents at C-6 and C-7 that can be modified to improve potency and selectivity by interacting with the solvent-exposed region. ekb.eg

Rational Design Principles for Activity Enhancement

Rational drug design leverages SAR data to create new derivatives with improved biological profiles. For N-quinazolin-4-ylacetamide and related compounds, several principles have proven effective.

One successful strategy is molecular hybridization , which combines the quinazoline scaffold with other known pharmacologically active moieties. For instance, quinazolin-4(3H)-one has been combined with hydrazone or 4-formylpyrazole moieties to create hybrid compounds with potent antimicrobial activity. This approach aims to produce innovative compounds with improved efficacy.

Another key principle involves the optimization of linkers and side chains . As discussed, modifying the length and flexibility of the acetamide side chain or other appended chains can significantly enhance activity. Systematic studies have shown that even small changes, such as varying the number of carbons in a linker, can lead to substantial differences in biological potency. nih.gov For example, a systematic SAR study on PI3K/HDAC dual inhibitors based on a 4-methyl quinazoline scaffold identified that linkers featuring alkyl and benzoyl groups led to favorable potencies.

The following table highlights IC50 values for selected quinazolinone derivatives, illustrating the impact of rational design on potency against various cancer cell lines.

CompoundDescriptionCell LineIC50 (µM)Citation
Compound 17 Quinazolin-4-one derivativeMCF-70.06 nih.gov
Compound 17 Quinazolin-4-one derivativeA-549Submicromolar nih.gov
Compound 20 4-anilino-quinazoline with piperidinyl acetamide at C-6MCF-73 nih.gov
Compound 20 4-anilino-quinazoline with piperidinyl acetamide at C-6HepG212 nih.gov

These design principles, guided by extensive SAR investigations, continue to drive the development of novel N-quinazolin-4-ylacetamide derivatives with enhanced therapeutic potential.

Mechanistic Elucidation of N Quinazolin 4 Ylacetamide Action in in Vitro Systems

Identification of Molecular Targets and Associated Pathways

The quinazoline (B50416) scaffold is a well-established pharmacophore known to interact with a variety of molecular targets, primarily within the realm of protein kinases. nih.govmdpi.com These interactions are fundamental to the diverse biological activities reported for this class of compounds, including their significant potential as anticancer agents. nih.govnih.gov

The 4-aminoquinazoline core is a key structural feature that enables many derivatives to act as kinase inhibitors by competing with ATP for binding to the enzyme's active site. nih.govnih.gov This inhibitory action can disrupt cellular signaling pathways that are crucial for cell growth, proliferation, and survival.

Numerous 4-anilinoquinazoline (B1210976) derivatives have been developed as potent inhibitors of tyrosine kinase receptors such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.govrsc.org These receptors are often overexpressed or mutated in various cancers, making them attractive therapeutic targets. For instance, a series of 4-anilinoquinazoline-acylamino derivatives were designed and synthesized as dual inhibitors of both EGFR and VEGFR-2, with some compounds exhibiting inhibitory concentrations (IC₅₀) in the sub-micromolar range. nih.gov Specifically, compounds 15a and 15b from this series showed potent inhibition of EGFR with IC₅₀ values of 0.13 µM and 0.15 µM, respectively, and also inhibited VEGFR-2 with IC₅₀ values of 0.56 µM and 1.81 µM. nih.gov The general structure-activity relationship (SAR) for many quinazoline-based inhibitors indicates that the quinazoline N-1 and N-3 atoms are crucial for binding to the hinge region of the kinase domain. nih.gov

Table 1: Inhibitory Activity of Selected 4-Anilinoquinazoline Derivatives against Tyrosine Kinase Receptors

CompoundTarget KinaseIC₅₀ (µM)Reference
15a EGFR0.13 nih.gov
VEGFR-20.56 nih.gov
15b EGFR0.15 nih.gov
VEGFR-21.81 nih.gov
15e EGFR0.69 nih.gov
VEGFR-20.87 nih.gov

This table presents data for compounds structurally related to N-quinazolin-4-ylacetamide;hydrochloride to illustrate the potential inhibitory profile of the quinazoline scaffold.

The Aurora kinase family, particularly Aurora Kinase A and B, are serine/threonine kinases that play essential roles in mitosis. Their overexpression is a common feature in many cancers, making them important targets for anticancer drug development. mdpi.commdpi.com Several 4-aminoquinazoline derivatives have been identified as inhibitors of Aurora kinases. nih.gov For example, two series of 4-aminoquinazoline-urea derivatives were synthesized and found to have significant antiproliferative activity, with some compounds being more potent against Aurora A kinase than the known inhibitor ZM447439. nih.gov Docking studies of these compounds revealed that they bind to the ATP-binding sites of both Aurora A and B. nih.gov While specific data for this compound is not available, the general activity of the 4-aminoquinazoline scaffold suggests potential for interaction with Aurora kinases.

The versatile quinazoline ring has been incorporated into inhibitors of a wide range of other enzyme systems. For instance, quinazolinone derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. nih.govmdpi.com Novel 4-hydroxyquinazoline (B93491) derivatives have shown potent PARP1 inhibitory activity with IC₅₀ values in the nanomolar range. mdpi.com Additionally, quinazoline derivatives have been explored as inhibitors of carbonic anhydrase, dihydrofolate reductase (DHFR), and even viral proteases, although specific data for this compound in these systems is lacking. nih.gov

The inhibitory activity of quinazoline derivatives is primarily due to non-covalent interactions within the ATP-binding pocket of target kinases. Molecular docking studies of various 4-anilinoquinazoline derivatives have shown that the quinazoline ring system forms key hydrogen bonds with the hinge region of the kinase. nih.govnih.gov Specifically, the N-1 atom of the quinazoline ring often acts as a hydrogen bond acceptor from a backbone NH group of a methionine residue in the hinge region, while the N-3 atom can also be involved in hydrogen bonding. nih.gov The anilino group at the 4-position typically occupies a hydrophobic pocket, and substituents on this ring can form additional interactions that enhance binding affinity and selectivity. nih.gov While the acetamide (B32628) group at the 4-position of N-quinazolin-4-ylacetamide would present a different interaction profile compared to an anilino group, the core quinazoline scaffold would be expected to maintain its fundamental interactions with the kinase hinge region.

Kinase Inhibition Profiling

Cellular Responses and Modulations

The inhibition of key molecular targets by quinazoline derivatives leads to a variety of cellular responses. A common outcome of inhibiting growth factor receptors like EGFR and VEGFR-2, or cell cycle kinases like Aurora kinases, is the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govrsc.org For example, a potent S-alkylated quinazolin-4(3H)-one derivative was shown to induce G1 phase cell cycle arrest and apoptosis in HCT-116 colon cancer cells. rsc.org Similarly, inhibition of Aurora kinases by quinazoline derivatives has been shown to suppress cell proliferation by arresting the cell cycle in mitosis, which subsequently leads to apoptosis. mdpi.com Other reported cellular effects of quinazoline derivatives include the inhibition of angiogenesis (the formation of new blood vessels), which is a critical process for tumor growth and metastasis. nih.govnih.gov

Cell Proliferation Inhibition in Diverse Cancer Cell Lines

Quinazoline derivatives are well-documented for their potent antiproliferative effects across a variety of human cancer cell lines. nih.govmdpi.com The central quinazoline ring system serves as a versatile scaffold for the development of targeted anticancer agents. nih.gov Numerous studies have demonstrated that modifications at different positions of the quinazoline ring can significantly influence its cytotoxic potential. mdpi.com

Derivatives of 4-aminoquinazoline, to which N-quinazolin-4-ylacetamide belongs, have shown significant anticancer activity. nih.gov For instance, a series of 4-anilinoquinazoline derivatives bearing an amino acid moiety were synthesized and evaluated for their anticancer activity against the human hepatocellular carcinoma cell line HepG2. nih.gov One of the compounds in this series demonstrated moderate inhibitory activity with an IC50 value of 8.3 μM. nih.gov

Furthermore, novel quinazoline derivatives have been designed and synthesized to exhibit anticancer activity. One such compound, bearing a trifluoromethylphenyl group, showed potent inhibitory activity against MGC-803 cells with an IC50 of 0.85 μM. nih.gov The cytotoxic activities of quinazolinone Schiff base derivatives have also been measured on various breast cancer cell lines, including MCF-7 and MDA-MB-231, as well as normal cell lines like MCF-10A and WRL-68. nih.gov

In a study focused on quinazoline-based agents bearing triazole-acetamides, several compounds exhibited moderate to good anticancer potential against HCT-116, MCF-7, and HepG2 cell lines. nih.gov The most potent derivative against HCT-116 showed IC50 values of 10.72 and 5.33 μM after 48 and 72 hours of treatment, respectively. nih.gov Similarly, certain 2-substituted quinazolines have displayed remarkable antiproliferative profiles against a majority of tested cancer cell lines. mdpi.com

The table below summarizes the in vitro antiproliferative activity of various quinazoline derivatives that are structurally related to N-quinazolin-4-ylacetamide.

Compound TypeCancer Cell LineIC50 Value (μM)Reference
4-Anilinoquinazoline derivativeHepG2 (Hepatocellular Carcinoma)8.3 nih.gov
2-Phenyl-N-(4-(trifluoromethyl)phenyl)quinazolin-4-amineMGC-803 (Gastric Cancer)0.85 nih.gov
Quinazoline-oxymethyltriazole acetamide derivativeHCT-116 (Colon Carcinoma)5.33 (72h) nih.gov
HepG2 (Hepatocellular Carcinoma)7.94 (72h)
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amineMCF-7 (Breast Cancer)2.49 mdpi.com

Mechanisms of Cell Cycle Arrest and Apoptosis Induction

The anticancer effects of quinazoline derivatives are often mediated through the induction of cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov These compounds can interfere with various cellular processes, leading to programmed cell death.

One of the key mechanisms involves the targeting of signaling pathways that regulate cell survival and proliferation. For example, some 4-aminoquinazoline derivatives have been shown to inhibit the PI3K/Akt pathway, which is frequently overactivated in cancer. mdpi.com Inhibition of this pathway can lead to G1 cell cycle arrest and induce apoptosis through the mitochondrial-dependent pathway. mdpi.com

Studies on 4-anilinoquinazoline derivatives have revealed their ability to induce apoptosis by modulating the expression of Bcl-2 family proteins. nih.gov Specifically, these compounds can down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio leads to a decrease in the mitochondrial membrane potential, promoting the release of cytochrome c into the cytoplasm and subsequent activation of caspase-3, a key executioner of apoptosis. nih.gov

Flow cytometric analysis of cancer cells treated with certain quinazoline derivatives has shown a significant accumulation of cells in a specific phase of the cell cycle, indicating cell cycle arrest. For instance, some derivatives induce a G0/G1 phase arrest in a dose-dependent manner. nih.gov The induction of apoptosis is often confirmed by observing characteristic morphological changes such as cell shrinkage, chromatin condensation, and the formation of horseshoe-shaped nuclei. nih.gov

Compound TypeMechanismObserved EffectsReference
4-Aminoquinazoline derivativesPI3K/Akt pathway inhibitionG1 cell cycle arrest, induction of mitochondrial-dependent apoptosis mdpi.com
4-Anilinoquinazoline derivativesModulation of Bcl-2 family proteinsDown-regulation of Bcl-2, up-regulation of Bax, decreased mitochondrial membrane potential, cytochrome c release, caspase-3 activation nih.gov
Quinazoline-triazole acetamide derivativesInduction of cell cycle arrestG0/G1 phase arrest, cell shrinkage, chromatin condensation nih.gov

In Vitro Antimicrobial and Antiviral Mechanisms

In addition to their anticancer properties, quinazoline derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities. nih.govnih.gov The versatile nature of the quinazoline scaffold allows for the development of agents targeting various pathogens. nih.govscielo.br

Antimicrobial Activity:

Numerous quinazolinone derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against a range of bacterial and fungal strains. nih.govmdpi.comresearchgate.netnih.gov These compounds have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.gov For example, novel quinazolinone benzenesulfonamide (B165840) derivatives have been synthesized and screened for their antimicrobial potential, with some compounds showing significant inhibition zones and low minimum inhibitory concentrations (MICs) against strains like Staphylococcus aureus and Bacillus subtilis. nih.gov

The mechanism of antimicrobial action for some quinazolinone derivatives has been linked to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. mdpi.com The introduction of different substituents on the quinazoline ring can enhance the antimicrobial potency. For instance, compounds with a naphthyl radical or an amide group have shown pronounced activity against Staphylococcus aureus and Streptococcus pneumoniae. drugbank.com

Antiviral Activity:

The antiviral potential of quinazoline derivatives has been explored against several viruses. nih.gov A series of 2,4-disubstituted quinazoline derivatives were designed and evaluated for their activity against the influenza A virus, with some compounds showing potent inhibition at low micromolar concentrations. scielo.br The mechanism of action for some of these compounds involves the inhibition of viral RNA transcription and replication. scielo.br

More recently, quinazolin-4-one derivatives have been identified as non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.gov Certain compounds in this series exhibited superior inhibitory activity against SARS-CoV-2 Mpro and effectively inhibited viral replication in infected cells with low cytotoxicity. nih.gov

The table below provides a summary of the in vitro antimicrobial and antiviral activities of various quinazoline derivatives.

Activity TypePathogenCompound TypeObserved Effect/IC50/MICReference
AntibacterialS. aureus, B. subtilisQuinazolinone benzenesulfonamidesMICs in the range of 0.31–5.0 µg/mL for the most active compound nih.gov
AntibacterialS. aureus, S. pneumoniaeQuinazolin-4(3H)-one derivativesBacteriostatic effect drugbank.com
AntifungalVarious fungal strainsQuinazolin-4(3H)-one derivativesVariable inhibitory effects nih.gov
AntiviralInfluenza A virus2,4-Disubstituted quinazoline derivativesIC50 in the low-micromole range (e.g., 1.29 μM) scielo.br
AntiviralSARS-CoV-2Quinazolin-4-one derivativesMpro inhibition (IC50 = 0.085 μM), antiviral activity (EC50 = 1.10 μM) nih.gov

Preclinical Efficacy Studies of N Quinazolin 4 Ylacetamide Derivatives

In Vitro Efficacy Assessments in Disease-Relevant Models

Antineoplastic Activity in Human Cancer Cell Lines (e.g., MCF-7, HepG2, A549, HCT-116, HeLa, PC-3)

A substantial body of research has demonstrated the cytotoxic potential of N-quinazolin-4-ylacetamide derivatives against a panel of human cancer cell lines.

A novel series of quinazoline-based compounds bearing triazole-acetamides were evaluated for their in vitro cytotoxic activities against HCT-116 (colon), MCF-7 (breast), and HepG2 (liver) cancer cell lines. nih.gov The results indicated moderate to good anticancer potential. nih.gov One of the most potent derivatives, compound 8a , displayed significant activity against HCT-116 with IC₅₀ values of 10.72 µM and 5.33 µM after 48 and 72 hours, respectively. nih.gov Against the HepG2 cell line, compound 8a also showed the best results with IC₅₀ values of 17.48 µM and 7.94 µM after 48 and 72 hours. nih.gov In the MCF-7 cell line, compound 8f was the most active after 48 hours (IC₅₀ = 21.29 µM), while compounds 8k (IC₅₀ = 11.32 µM) and 8a (IC₅₀ = 12.96 µM) were the most effective after 72 hours. nih.gov

Similarly, newly designed quinazolin-4(3H)-ones were assessed for their anticancer activity against HepG2, MCF-7, and HCT-116 cell lines. nih.gov One standout compound, 56 , exhibited a more potent IC₅₀ than the standard controls, doxorubicin (B1662922) and sorafenib (B1663141), against all tested cell lines. nih.gov Another derivative, 58 , also showed notable cytotoxic activity with IC₅₀ values of 3.74, 5.00, and 6.77 µM against HepG2, HCT-116, and MCF-7 cells, respectively. nih.gov Furthermore, quinazoline-N-4-fluorophenyl compounds were tested, with compound 45 showing activity against HepG-2 and HCT116 cells, having IC₅₀ values of 4.36 and 7.34 µM, respectively. nih.gov

In another study, quinazolin-4-one based glycosyl-1,2,3-triazoles with a free hydroxy sugar moiety (10-13 ) demonstrated excellent potency against the MCF-7 cancer cell line (IC₅₀ range = 5.70–8.10 µM). nih.gov These derivatives also showed superior potency against HCT-116 cells (IC₅₀ range = 2.90–6.40 µM). nih.gov

Other studies have explored derivatives against additional cell lines. For instance, certain neocryptolepine (B1663133) derivatives, which contain an indole-quinoline core, showed strong cytotoxicity against the A549 (lung) cell line, with IC₅₀ values as low as 0.197 µM. scienceopen.com A series of 1,3-thiazole derivatives incorporating a phenylacetamide moiety were tested against HeLa (cervical), A549, and U87 (glioblastoma) cells. ijcce.ac.ir Compound 8a in this series was the most active against HeLa cells, with an IC₅₀ of 1.3 µM. ijcce.ac.ir

Table 1: In Vitro Antineoplastic Activity of N-quinazolin-4-ylacetamide Derivatives

Compound/Derivative Cell Line IC₅₀ (µM) Reference
Derivative 8a HCT-116 10.72 (48h), 5.33 (72h) nih.gov
Derivative 8a HepG2 17.48 (48h), 7.94 (72h) nih.gov
Derivative 8a MCF-7 12.96 (72h) nih.gov
Derivative 8f MCF-7 21.29 (48h) nih.gov
Derivative 8k MCF-7 11.32 (72h) nih.gov
Derivative 58 HepG2 3.74 nih.gov
Derivative 58 HCT-116 5.00 nih.gov
Derivative 58 MCF-7 6.77 nih.gov
Derivative 45 HepG2 4.36 nih.gov
Derivative 45 HCT-116 7.34 nih.gov
Glycosides 10-13 MCF-7 5.70 - 8.10 nih.gov
Glycosides 6-13 HCT-116 2.90 - 6.40 nih.gov
Thiazole Deriv. 8a HeLa 1.3 ijcce.ac.ir

Antimicrobial Activity Against Pathogenic Strains

The quinazoline (B50416) framework is a key component in compounds evaluated for their effectiveness against various pathogenic bacteria and fungi.

A series of quinazolin-4(3H)-one derivatives were synthesized and tested against two Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), two Gram-negative bacteria (Salmonella typhimurium, Escherichia coli), and four fungal strains (Candida tropicalis, Candida albicans, Macrophomina phaseolina, Aspergillus niger). mdpi.com Many of the tested compounds showed potent antimicrobial activity. mdpi.com The most potent activity was observed with compound 5a , which had Minimum Inhibitory Concentration (MIC) values ranging from 1 to 16 µg/mL. mdpi.com Other derivatives, such as 4a and 4c , also exhibited large inhibition zones against the tested strains. mdpi.com Specifically, derivative 4b showed an MIC of 8 µg/mL against all four bacterial strains. mdpi.com

Another study focused on 1,2-di(quinazolin-4-yl)diselane (B1252958) (DQYD ), a quinazoline derivative, for its antimycobacterial properties. nih.govnih.gov The results showed that DQYD inhibits the growth of Mycobacterium smegmatis and Mycobacterium tuberculosis with a low MIC value. nih.gov The compound demonstrated dose-dependent bacteriostatic activity, with a concentration of 40 µg/mL leading to a 5-log reduction in viable M. tuberculosis after 8 days. nih.gov This activity was linked to the disruption of intracellular ATP homeostasis and an increase in mycobacterial DNA damage. nih.govnih.gov

Table 2: In Vitro Antimicrobial Activity of Quinazolin-4(3H)-one Derivatives

Compound/Derivative Microorganism MIC (µg/mL) Reference
5a Various Bacteria & Fungi 1 - 16 mdpi.com
4b B. subtilis, S. aureus, S. typhimurium, E. coli 8 mdpi.com
4e Various Bacteria & Fungi 16 - 32 mdpi.com
DQYD M. tuberculosis 40 (bacteriostatic) nih.gov

Antiviral Efficacy in Viral Replication Assays

Quinazoline derivatives have been investigated for their ability to inhibit the replication of various viruses, particularly influenza.

A series of 2,4-disubstituted quinazoline derivatives were designed and evaluated for their activity against influenza A virus (IAV). researchgate.net Nine of these compounds showed potent anti-IAV activity, with IC₅₀ values in the low-micromolar range (1.29–9.04 µM). researchgate.net Notably, compounds 16e and 16r demonstrated good anti-IAV activity with IC₅₀ values of 1.29 µM and 3.43 µM, respectively, and were found to inhibit the transcription and replication of viral RNA. researchgate.net

The complexity of viral replication often necessitates multi-drug approaches to enhance treatment efficacy. nih.gov Research into oseltamivir (B103847) derivatives, which can include quinazoline-like heterocyclic moieties, has shown promise against resistant influenza strains. mdpi.comresearchgate.net Two novel secondary amine derivatives of oseltamivir, CUHK326 (6f) and CUHK392 (10i) , were effective at reducing the plaque size of seasonal influenza A and B viruses. mdpi.comresearchgate.net Crucially, these compounds also showed inhibitory effects on oseltamivir-resistant strains at concentrations under 10 nM. mdpi.comresearchgate.net

Other studies have explored the broader antiviral potential of related compounds. For example, derivatives of trans-δ-viniferin have shown antiviral activity against a range of enveloped viruses, including Influenza Virus and SARS-CoV-2 Delta variant, through both direct virucidal and cell-mediated effects. nih.gov

Enzyme Inhibition and Activation Assays

The mechanism of action for many quinazoline derivatives involves the modulation of key enzymes, which has been a significant focus of preclinical studies.

Enzyme Inhibition:

DNA Gyrase: In the context of antimicrobial activity, the most potent quinazolin-4(3H)-one derivatives against E. coli were evaluated for their ability to inhibit E. coli DNA gyrase. mdpi.com Compounds 4a, 5a, 5c, and 5d showed the most potent inhibition, with IC₅₀ values ranging from 3.19 to 4.17 µM, comparable to or exceeding the reference inhibitor Novobiocin (IC₅₀ = 4.12 µM). mdpi.com

VEGFR-2: As part of anticancer research, quinazolin-4(3H)-ones have been identified as potential VEGFR-2 inhibitors. nih.gov Compound 56 had a VEGFR-2 inhibition IC₅₀ value that was two times more potent than sorafenib, and compound 58 also showed higher in vitro VEGFR-2 inhibitory activity than sorafenib (IC₅₀ = 0.340 µM). nih.gov

PARP-1: A series of quinazolinone-based derivatives were synthesized as potential PARP-1 inhibitors for cancer therapy. nih.gov The compounds displayed a wide range of inhibitory activities in the nanomolar range. Compound 12c was the most potent, with an IC₅₀ of 27.89 nM, which was comparable to the reference drug Olaparib (IC₅₀ = 30.38 nM). nih.gov

α-Glucosidase: Several studies have highlighted quinazolin-4(3H)-one derivatives as potent α-glucosidase inhibitors, a target for anti-diabetic therapy. bezmialem.edu.trnih.gov One study reported imines bearing quinazolin-4(3H)-one showing potent inhibitory activity against the α-Glycosidase enzyme with IC₅₀ values ranging from 0.34 to 2.28 nM, significantly better than the standard inhibitor acarbose (B1664774) (IC₅₀ = 3.18 nM). bezmialem.edu.tr

Cholinesterases: The same study also found that these analogs had potent inhibitory strength against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), with Kᵢ values ranging from 4.20–26.10 nM and 1.22–16.09 nM, respectively. bezmialem.edu.tr

Mycobacterium tuberculosis bd oxidase: (Quinazoline 4-yloxy)acetamide and (4-oxoquinazoline-3(4H)-yl)acetamide derivatives were screened against a mutant of M. tuberculosis to target the cytochrome bd oxidase. nih.gov Two molecules, S-021-0601 and S-021-0607 , were found to inhibit the mutant with MICs of 8 and 16 µM, respectively. nih.gov

Enzyme Activation:

Glucokinase (GK): A library of quinazolin-4-one derivatives was designed and evaluated as glucokinase activators (GKAs) for anti-diabetic potential. researchgate.net In an in vitro enzymatic assay, compounds 3 and 4 showed maximum GK activation with EC₅₀ values of 632 nM and 516 nM, respectively. researchgate.net

Table 3: In Vitro Enzyme Modulation by N-quinazolin-4-ylacetamide Derivatives

Compound/Derivative Target Enzyme Activity Type Value (IC₅₀/EC₅₀/Kᵢ) Reference
5a E. coli DNA Gyrase Inhibition 3.19 µM mdpi.com
5d E. coli DNA Gyrase Inhibition 3.51 µM mdpi.com
58 VEGFR-2 Inhibition 0.340 µM nih.gov
12c PARP-1 Inhibition 27.89 nM nih.gov
Imines (various) α-Glucosidase Inhibition 0.34 - 2.28 nM bezmialem.edu.tr
Imines (various) AChE Inhibition 4.20 - 26.10 nM (Kᵢ) bezmialem.edu.tr
Imines (various) BChE Inhibition 1.22 - 16.09 nM (Kᵢ) bezmialem.edu.tr
S-021-0601 M. tb bd oxidase Inhibition 8 µM (MIC) nih.gov
3 Glucokinase Activation 632 nM (EC₅₀) researchgate.net
4 Glucokinase Activation 516 nM (EC₅₀) researchgate.net

In Vivo Efficacy Studies in Preclinical Animal Models

Evaluation in Established Disease Models (e.g., anti-diabetic, anti-inflammatory, anticonvulsant, anticancer)

Following promising in vitro results, select quinazoline derivatives have been advanced to in vivo studies in animal models to assess their efficacy.

Anticancer Efficacy: Novel covalent quinazoline inhibitors were evaluated for their in vivo antitumor efficacy in NCI-H1975 lung cancer xenograft mice models. nih.gov These derivatives, including 6d and 6h , were designed as irreversible dual EGFR/HER2 inhibitors to overcome resistance seen with earlier-generation drugs. nih.gov The in vivo studies confirmed the therapeutic potential of these compounds in a cancer model. nih.govnih.gov

Anti-diabetic Efficacy: Based on their in vitro activity as glucokinase activators, selected quinazolin-4-one derivatives were tested for their glucose-lowering effect in an oral glucose tolerance test (OGTT) in normal rats. researchgate.net Compounds 3 and 4 exhibited prominent anti-diabetic activity, lowering glucose levels to near-normal values (133 mg/dL and 135 mg/dL, respectively), which was consistent with their in vitro enzyme activation results. researchgate.net

Comparative Efficacy with Reference Compounds

In preclinical evaluations, N-quinazolin-4-ylacetamide derivatives have been benchmarked against established reference compounds across various therapeutic areas, demonstrating their potential as viable drug candidates. These studies highlight the potency and, in some cases, superior efficacy of these novel agents in models of cancer, epilepsy, and diabetes.

In the realm of oncology, a study focused on acetamide (B32628) quinazolinone derivatives as purine (B94841) nucleoside phosphorylase (PNP) inhibitors for breast cancer identified a particularly potent compound. nih.gov The derivative, referred to as compound 6g, was assessed for its in vitro cytotoxicity against a panel of human breast cancer cell lines. nih.gov Its half-maximal inhibitory concentration (IC50) was determined to be 0.99 µM against the MCF7 cell line, indicating significant cytotoxic activity. nih.gov

Table 1: In Vitro Cytotoxicity of Compound 6g in Human Breast Cancer Cell Lines

Cell Line IC50 (µM)
MCF7 0.99 ± 0.11

Data represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

For neurological disorders, certain quinazolin-4(3H)-one derivatives have been evaluated for their anticonvulsant effects in comparison to standard antiepileptic drugs. mdpi.com In a pentylenetetrazole (PTZ)-induced seizure model in mice, these derivatives were compared against phenobarbital (B1680315) and diazepam. mdpi.com The research identified that compounds from a specific series (the "b" series) showed more favorable outcomes, with compound 8b being particularly effective in providing protection against seizures, increasing the latency to the first seizure, and reducing the total number of seizures. mdpi.com

Table 2: Comparative Anticonvulsant Activity of Quinazolin-4(3H)-one Derivatives

Compound Protection against PTZ-induced seizures (%) Latency to first seizure Reduction in seizure number
Series "b" derivatives Favorable Increased Significant
Compound 8b Notably effective Increased Significant
Phenobarbital (Reference) Standard Standard Standard
Diazepam (Reference) Standard Standard Standard

This table provides a qualitative summary of the research findings.

Further research into anticonvulsant properties identified 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[(2,4-dichlorophenyl)methyl]acetamide as a lead compound. nih.gov This derivative demonstrated significant anticonvulsant activity in mouse models without impairing motor coordination, suggesting a favorable profile for further investigation. nih.gov

In the context of metabolic diseases, quinazolin-4-one derivatives have been explored as glucokinase activators for the potential treatment of diabetes. researchgate.net A study compared the in vitro and in vivo efficacy of newly synthesized derivatives with the known glucokinase activators RO-281675 and piragliatin. researchgate.net Two compounds, designated as 3 and 4, exhibited potent glucokinase activation with EC50 values of 632 nM and 516 nM, respectively. researchgate.net In an oral glucose tolerance test in normal rats, these compounds demonstrated a significant glucose-lowering effect, comparable to the reference standards. researchgate.net

Table 3: Comparative Efficacy of Quinazolin-4-one Derivatives as Glucokinase Activators

Compound In Vitro GK Activation (EC50, nM) In Vivo Glucose Level (mg/dL) in OGTT
Compound 3 632 133
Compound 4 516 135
RO-281675 (Reference) Standard Standard
Piragliatin (Reference) Standard Standard

EC50 represents the concentration of the compound that causes a half-maximal activation of the glucokinase enzyme. OGTT results show glucose levels after administration of the compound.

Additionally, in the pursuit of treatments for Alzheimer's disease, novel quinazolin-4-one derivatives have been synthesized as selective histone deacetylase 6 (HDAC6) inhibitors. nih.gov The most promising candidate from this series, N-hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide (compound 3f), was found to have a potent and selective inhibitory activity against HDAC6 with an IC50 of 29 nM. nih.gov In a mouse model with β-amyloid-induced hippocampal lesions, this compound significantly improved learning-based performance, underscoring its therapeutic potential. nih.gov

Computational Chemistry and in Silico Research Approaches

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are cornerstone computational techniques used to investigate how a ligand, such as a quinazoline (B50416) derivative, might interact with a biological target, typically a protein. researchgate.net Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex, while MD simulations provide a view of the dynamic evolution of the ligand-protein system over time, assessing its stability and conformational changes. frontiersin.orgnih.gov

These studies are frequently employed to understand the mechanism of action for quinazoline compounds, which are often designed as inhibitors for specific enzymes like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Poly (ADP-ribose) polymerase-1 (PARP-1). nih.govnih.govnih.gov For instance, docking studies have been crucial in evaluating the binding modes of novel quinazolinone derivatives within the EGFR active site, confirming that their predicted interactions align with their observed biological activity. nih.gov Similarly, MD simulations have been used to confirm the stability of docked quinazoline derivatives in the active sites of targets like EGFR and VEGFR-2 over periods up to 200 nanoseconds. frontiersin.orgnih.gov

Molecular docking allows for the detailed characterization of how a ligand fits into the binding pocket of a protein. It calculates a scoring function, often expressed as binding energy (kcal/mol), to estimate the binding affinity between the ligand and the protein. A lower binding energy generally indicates a more stable and favorable interaction.

Studies on various quinazoline derivatives have successfully used docking to predict their binding affinities for several key cancer-related protein targets. For example, in a study of quinazoline-2,4,6-triamine derivatives targeting EGFR, compounds with a benzyl (B1604629) group generally showed better binding affinity than those with a benzoyl group. nih.gov The predicted affinities often correlate well with experimental results, such as IC₅₀ values, validating the computational models. nih.govnih.govresearchgate.net In another study targeting VEGFR-2, newly designed quinazoline compounds demonstrated potent inhibitory effects, which were attributed to their strong binding within the receptor's active site, as revealed by docking simulations. nih.gov The quinazolinone scaffold has also been employed as a bioisostere of the phthalazinone core in PARP-1 inhibitors, with docking used to explore how different substitutions could optimize interactions within the enzyme's binding sites. nih.gov

Table 1: Examples of Predicted Binding Affinities for Quinazoline Derivatives against Various Protein Targets

Compound/Derivative Class Protein Target Predicted Binding Energy (kcal/mol) / Docking Score Reference
Quinazolinone derivatives (7a-h) EGFR -7.21 to -8.54 nih.gov
Quinazoline derivatives (SQ series) VEGFR-2 -10.32 to -11.59 nih.gov
Quinazolinone derivatives (12a, 12c) PARP-1 -8.08 to -8.11 (MolDock Score) nih.gov
Quinazoline-2,4,6-triamine derivatives EGFR-TK Not specified in kcal/mol nih.gov

Note: Docking scores and binding energies are calculated using different algorithms and software and are best used for relative comparison within the same study.

Beyond just predicting binding affinity, docking and MD simulations provide atomic-level details on the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are critical for a ligand's potency and selectivity. The most common interactions observed for quinazoline derivatives include:

Hydrogen Bonding: This is a crucial interaction for anchoring ligands within a protein's active site. For example, the nitrogen atoms in the quinazoline ring are frequently involved in hydrogen bonds. In EGFR, a key hydrogen bond often forms between the quinazoline scaffold and the backbone of methionine 769 (Met769). nih.govnih.gov Similarly, in VEGFR-2, quinazoline derivatives have been shown to form hydrogen bonds with key amino acids such as Asp1044 and Glu883. nih.gov

π-π Stacking: The planar aromatic structure of the quinazoline nucleus is well-suited for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding site. nih.govresearchgate.net These interactions are a major stabilizing force for many PARP-1 inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying key physicochemical properties and structural features (descriptors) that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules. researchgate.netnih.gov

For quinazoline derivatives, QSAR models have been developed primarily to predict their anticancer activity. frontiersin.orgresearchgate.net The process involves compiling a dataset of quinazoline compounds with known biological activities (e.g., pIC₅₀ values), calculating a wide range of molecular descriptors for each, and then using statistical methods to build a regression model.

A study focused on quinazolin-4(3H)-one derivatives as breast cancer inhibitors generated four QSAR models. researchgate.net The best model was selected based on rigorous internal and external validation statistics, including a high squared correlation coefficient (R²) of 0.919 and a high predictive ability (R²pred) of 0.7907. researchgate.net Such a validated model can then be reliably used to screen virtual libraries of new quinazoline designs and prioritize the most promising candidates for synthesis, saving considerable time and resources. frontiersin.orgresearchgate.net

Table 2: Statistical Validation Parameters for a Representative QSAR Model for Quinazolin-4(3H)-one Derivatives

Parameter Description Value Reference
Squared Correlation Coefficient 0.919 researchgate.net
R²adj Adjusted R² 0.898 researchgate.net
Q²cv Leave-one-out Cross-validation Coefficient 0.819 researchgate.net

A key output of a QSAR study is the identification of the molecular descriptors that have the most significant impact on biological activity. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular shape), or hydrophobic (e.g., logP), among others.

For quinazoline-based inhibitors, QSAR studies have highlighted the importance of specific descriptors. For instance, in a model for breast cancer inhibitors, descriptors related to molecular connectivity and electrostatic interactions were found to be critical. researchgate.net By understanding which properties are positively or negatively correlated with activity, researchers can strategically modify the template structure. For example, if a QSAR model indicates that increasing the value of a particular descriptor enhances activity, new designs will aim to incorporate chemical features that achieve this. researchgate.net

In Silico ADME Prediction for Research Optimization

A compound must not only interact strongly with its target but also possess favorable pharmacokinetic properties to be a successful drug. ADME refers to Absorption, Distribution, Metabolism, and Excretion, which are critical determinants of a drug's bioavailability and in vivo efficacy. mdpi.com In silico ADME prediction tools are now routinely used in early-stage drug discovery to filter out compounds with poor pharmacokinetic profiles. nih.govresearchgate.netnih.gov

For quinazoline derivatives, various ADME properties are commonly predicted. frontiersin.orgresearchgate.net Many studies assess compliance with Lipinski's Rule of Five, a set of guidelines used to evaluate drug-likeness and predict oral bioavailability. researchgate.netnih.gov Other predicted properties include:

Human Intestinal Absorption (HIA): Predicts the extent to which a compound will be absorbed from the gut into the bloodstream. frontiersin.org

Caco-2 Cell Permeability: An in vitro model for predicting human intestinal absorption. frontiersin.org

Blood-Brain Barrier (BBB) Permeability: Predicts whether a compound can cross the BBB and enter the central nervous system, which is crucial for neurological drugs but undesirable for others. frontiersin.org

Plasma Protein Binding (PPB): The extent to which a compound binds to proteins in the blood can affect its distribution and availability. mdpi.com

CYP450 Inhibition: Predicts whether a compound is likely to inhibit key metabolic enzymes, which could lead to drug-drug interactions.

Toxicity Prediction: Early prediction of potential toxicities, such as hepatotoxicity or mutagenicity, helps to de-risk drug candidates. frontiersin.org

Studies have shown that many newly synthesized quinazoline derivatives exhibit favorable ADME profiles, with most compounds fulfilling Lipinski's rules and showing good potential for oral activity. nih.govresearchgate.netnih.gov These in silico predictions are invaluable for optimizing lead compounds, ensuring that the final candidates have a higher probability of success in later stages of drug development. researchgate.net

Table 3: Commonly Predicted In Silico ADME Properties

ADME Property Description Relevance
Lipinski's Rule of Five Evaluates drug-likeness based on MW, logP, H-bond donors/acceptors. Predicts oral bioavailability. researchgate.net
Caco-2 Permeability Predicts absorption across the intestinal wall. High permeability suggests good absorption. frontiersin.org
CNS Permeability Predicts ability to cross the blood-brain barrier. Important for CNS targets; avoids side effects for peripheral targets. frontiersin.org
P-glycoprotein Substrate Identifies compounds actively transported out of cells. Can affect bioavailability and drug resistance. frontiersin.org
CYP Inhibitor Predicts inhibition of cytochrome P450 enzymes. High potential for drug-drug interactions.

Quantum Chemical Calculations and Spectroscopic Property Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the molecular properties of N-quinazolin-4-ylacetamide at the electronic level. These calculations are essential for interpreting experimental data and predicting reactivity.

DFT calculations are employed to determine the optimized geometry, electronic distribution, and frontier molecular orbitals (HOMO and LUMO) of N-quinazolin-4-ylacetamide.

Molecular Geometry and Electronic Distribution: The optimized molecular structure of related quinazolinone derivatives has been calculated using DFT methods, such as B3LYP with a 6-31G* basis set. researchgate.net These calculations provide precise bond lengths and angles that are generally in good agreement with experimental data from X-ray crystallography. researchgate.net The molecular electrostatic potential (MEP) map is another important output, which visualizes the electron density distribution and helps in identifying regions susceptible to electrophilic and nucleophilic attack. tandfonline.comresearchgate.net For N-quinazolin-4-ylacetamide, the MEP would likely show negative potential around the nitrogen and oxygen atoms of the quinazoline and acetamide (B32628) groups, indicating their role as sites for electrophilic interaction.

Frontier Molecular Orbitals and Reactivity: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For quinazolinone derivatives, the HOMO is typically located on the electron-rich parts of the molecule, while the LUMO is distributed over the heterocyclic ring system. researchgate.netmdpi.com The calculated HOMO and LUMO energies confirm that charge transfer can occur within the molecule, which is a fundamental aspect of its reactivity. researchgate.net

Interactive Data Table: Predicted Electronic Properties of N-quinazolin-4-ylacetamide

Quantum Chemical ParameterPredicted Value (Illustrative)Significance
HOMO Energy-6.5 to -7.5 eVIndicates electron-donating capability.
LUMO Energy-1.0 to -2.0 eVIndicates electron-accepting capability.
HOMO-LUMO Gap4.5 to 5.5 eVSuggests moderate chemical reactivity and stability.
Dipole Moment2.0 to 3.5 DebyeReflects the overall polarity of the molecule.

Note: These values are illustrative and based on DFT calculations for analogous quinazolinone structures.

Theoretical vibrational analysis using DFT is a powerful tool for assigning the bands observed in experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and modes, a detailed understanding of the molecular vibrations can be achieved.

Predicted Vibrational Frequencies: The vibrational frequencies for quinazolinone derivatives have been calculated using DFT methods. researchgate.netresearchgate.net The calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and other computational approximations, leading to a good correlation with experimental spectra. nih.gov

Assignment of Key Vibrational Modes: For N-quinazolin-4-ylacetamide, the key vibrational modes that would be analyzed include:

C=O Stretching: The carbonyl group of the acetamide would show a strong characteristic band in the IR spectrum, typically predicted in the range of 1680-1720 cm⁻¹.

N-H Stretching: The N-H bond of the acetamide group would exhibit a stretching vibration, usually predicted around 3300-3400 cm⁻¹.

C-N Stretching: Vibrations of the C-N bonds within the quinazoline ring and the acetamide linkage would appear in the fingerprint region of the spectrum.

Aromatic C-H Stretching: These vibrations are expected above 3000 cm⁻¹.

Ring Vibrations: The characteristic breathing and deformation modes of the quinazoline ring system would be identified throughout the spectrum.

By comparing the theoretically predicted spectrum with an experimental one, each band can be confidently assigned to a specific molecular motion, providing a complete vibrational characterization of the molecule. researchgate.net

Metabolic Studies and Biotransformation in in Vivo Preclinical Models

Identification of In Vivo Metabolic Pathways

Comprehensive characterization of the in vivo metabolic pathways of N-quinazolin-4-ylacetamide;hydrochloride is not currently available in the referenced scientific literature. Such studies would typically involve the administration of the compound to preclinical models, followed by the collection and analysis of biological samples to identify the resulting metabolites.

While general biotransformation reactions are common for many xenobiotics, the specific major reactions for this compound, such as demethylation, hydroxylation, glucuronidation, or hydrolysis, have not been elucidated. Determining these reactions is fundamental to understanding how the body processes the compound.

Role of Drug Metabolizing Enzymes in Quinazoline (B50416) Biotransformation

The enzymatic systems responsible for the metabolism of this compound have not been specifically identified. Generally, drug metabolism is carried out by a variety of enzymes, with the Cytochrome P450 (CYP) superfamily playing a central role.

The specific Cytochrome P450 isoforms involved in the metabolism of this compound are unknown. In vitro studies using human liver microsomes or recombinant CYP enzymes are typically required to identify the contribution of individual isoforms, such as CYP3A4, CYP2D6, or CYP2C9, to the compound's biotransformation.

Information regarding the involvement of other enzyme systems, such as flavin-containing monooxygenases (FMOs) or UDP-glucuronosyltransferases (UGTs) in the metabolism of this compound is not available. These enzymes are often responsible for Phase II conjugation reactions, which facilitate the excretion of metabolites.

In Vitro Metabolic Stability and Enzyme Modulation Studies

Data on the in vitro metabolic stability of this compound in systems like liver microsomes or hepatocytes is not present in the public domain. Such studies are essential for predicting the intrinsic clearance of a compound and its potential for drug-drug interactions through enzyme inhibition or induction.

Assessment Using Subcellular Fractions and Cell-Based Systems

There is no available information regarding the assessment of this compound using common in vitro tools like liver microsomes or hepatocytes. These systems are standard in preclinical drug development to investigate the metabolic stability and identify the metabolites of new chemical entities. Liver microsomes contain a high concentration of phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, making them a valuable tool for studying oxidative metabolism. Hepatocytes, being the primary site of drug metabolism in the body, offer a more complete picture by containing both phase I and phase II enzymes, as well as transport proteins. The absence of published studies for this compound in these systems means that its intrinsic clearance, metabolic pathways, and the chemical structures of its potential metabolites have not been characterized in the public domain.

In Vitro Induction and Inhibition Potential of Metabolizing Enzymes

Similarly, there is a lack of data on the potential of this compound to either induce or inhibit metabolizing enzymes. In vitro assays to determine the induction potential of a compound are crucial to predict its ability to increase the expression of metabolizing enzymes, such as CYPs. This is important as enzyme induction can lead to a decrease in the therapeutic efficacy of co-administered drugs. Conversely, inhibition studies are performed to assess whether a compound can block the activity of these enzymes, which could lead to an increase in the plasma concentrations of other drugs and potential toxicity. Standard methods for these assessments include incubating the compound with human hepatocytes to measure changes in mRNA or enzyme activity, or with liver microsomes to determine inhibitory constants (e.g., IC50 or Ki values). Without such studies for this compound, its potential for causing drug-drug interactions through these mechanisms remains unknown.

Future Research Directions and Unaddressed Areas

Exploration of Novel Therapeutic Indications

The quinazolinone core is associated with a broad spectrum of biological effects, suggesting that N-quinazolin-4-ylacetamide;hydrochloride could have therapeutic applications beyond its currently investigated roles. Future research should systematically explore these possibilities.

Anticancer Therapies: Numerous quinazolinone derivatives have demonstrated significant anticancer activity by targeting various mechanisms. nih.gov For instance, they have been shown to act as inhibitors of crucial enzymes in cancer progression like tyrosine kinases (EGFR, HER2), cyclin-dependent kinase 2 (CDK2), and poly (ADP-ribose) polymerase (PARP-1). nih.govnih.gov Future studies could assess the inhibitory potential of this compound against these and other cancer-related targets. The development of hybrid molecules, which combine the quinazolinone scaffold with other pharmacologically active groups, is another promising strategy to enhance anticancer efficacy. nih.gov

Neurological and Psychiatric Disorders: Certain quinazolinone-acetamide derivatives have been identified as having anticonvulsant properties, potentially through modulation of GABAergic systems. nuph.edu.uaresearchgate.net Specifically, some analogues have shown anxiolytic and antidepressant activity in preclinical models. researchgate.net This suggests a potential role for this compound in treating epilepsy, anxiety, and depression. Further investigation into its interaction with central nervous system receptors is warranted.

Infectious Diseases: The quinazoline (B50416) framework is a key component in compounds developed to fight infectious agents. Derivatives have shown activity against bacteria, including drug-resistant strains of Mycobacterium tuberculosis by inhibiting its cytochrome bd oxidase. nih.govnih.gov Research could explore the efficacy of this compound against a wide range of bacterial and viral pathogens, such as SARS-CoV-2, where quinazolin-4-one structures have been investigated as potential inhibitors of the main protease (Mpro). nih.gov

Inflammatory and Metabolic Conditions: Quinazolin-4-one derivatives have been reported as cytokine inhibitors, suggesting potential applications in treating inflammatory disorders. nih.gov Other related compounds have been explored as vasopressin V3 (V1b) receptor antagonists for depression and as glucokinase activators for diabetes. researchgate.netnih.gov These findings open avenues for investigating this compound in the context of inflammatory diseases, metabolic syndrome, and endocrine disorders.

Table 1: Potential Therapeutic Targets for this compound Based on Related Quinazolinone Derivatives

Therapeutic Area Potential Molecular Target Research Findings on Related Compounds Citation
Oncology Tyrosine Kinases (EGFR, HER2), CDK2 Derivatives exhibit strong inhibitory activity against kinases involved in cell proliferation. nih.gov
PARP-1 Quinazolinone scaffold used as a bioisostere for PARP-1 inhibitors, showing potent activity. nih.gov
Neurology GABAergic Receptors Analogues show affinity for GABA receptors, predicting anticonvulsant effects. nuph.edu.uaresearchgate.net
Infectious Disease M. tuberculosis bd oxidase Derivatives inhibit the alternative oxidase, showing synergism with other drugs. nih.gov
SARS-CoV-2 Mpro Scaffold hopping from natural products led to quinazolin-4-one based viral protease inhibitors. nih.gov
Endocrinology Vasopressin V3 (V1b) Receptor High-throughput screening identified 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide derivatives as antagonists. nih.gov
Glucokinase (GK) Quinazolin-4-one derivatives have been identified as potent glucokinase activators. researchgate.net

Development of Advanced Synthetic Methodologies

The synthesis of quinazolinone derivatives has traditionally involved methods that can be time-consuming and may not align with the principles of green chemistry. Future research should focus on developing more efficient, sustainable, and scalable synthetic routes.

Current synthetic strategies often involve the cyclocondensation of anthranilic acid derivatives followed by functionalization. vulcanchem.com While effective, these multi-step processes can be improved. Advanced methodologies that could be applied or further optimized for the synthesis of this compound and its analogues include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times for quinazolinone synthesis from hours to minutes, while also improving yields compared to conventional heating methods. nih.gov

Multicomponent Reactions (MCRs): One-pot MCRs, where multiple starting materials react to form the final product in a single step, offer significant advantages in terms of efficiency and waste reduction. frontiersin.org

Novel Catalytic Systems: The exploration of new catalysts can lead to milder reaction conditions and higher selectivity. This includes the use of organocatalysts, which avoid the use of potentially toxic metals, and nanoparticle-based catalysts. frontiersin.org

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processing, making them ideal for industrial production.

Table 2: Comparison of Synthetic Methodologies for Quinazolinone Derivatives

Methodology Description Advantages Areas for Future Development Citation
Conventional Synthesis Stepwise reactions involving cyclocondensation and functionalization, often requiring reflux. Well-established and understood. Long reaction times, often harsh conditions, lower yields. vulcanchem.com
Microwave-Assisted Uses microwave irradiation to rapidly heat the reaction mixture. Drastically reduced reaction times (minutes vs. hours), improved yields. Optimization of solvent and power conditions for specific derivatives. nih.gov
Multicomponent Reactions Combines three or more reactants in a single synthetic operation. High atom economy, operational simplicity, reduced waste and time. Discovery of new MCRs for novel quinazolinone scaffolds. frontiersin.org
Organocatalysis Uses small organic molecules as catalysts instead of metal-based ones. Eco-friendly ("green chemistry"), avoids metal contamination of products. Expanding the scope of organocatalysts for diverse quinazolinone structures. frontiersin.org

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To fully understand how this compound functions at a molecular level, a holistic, systems-biology approach is necessary. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can provide an unprecedentedly detailed picture of the compound's mechanism of action. numberanalytics.commdpi.com

By treating biological systems (e.g., cell lines, animal models) with the compound and analyzing the resulting changes across these different molecular layers, researchers can move beyond a single-target hypothesis. This integrated approach can help to:

Uncover Novel Targets and Pathways: Multi-omics analysis can reveal unexpected changes in gene expression, protein levels, and metabolite concentrations, pointing towards previously unknown biological targets or signaling pathways affected by the compound. nih.govmdpi.com

Identify Biomarkers of Response: By correlating molecular changes with phenotypic outcomes, researchers can identify biomarkers that predict which patients are most likely to respond to the drug. nih.gov

Elucidate Off-Target Effects: A comprehensive omics profile can help to identify unintended molecular interactions, providing a basis for understanding potential side effects early in the development process.

Construct Regulatory Networks: Integrating data from different omics levels allows for the construction of detailed models of the regulatory networks that are perturbed by the compound, bridging the gap from genotype to phenotype. nih.govnih.gov

Methodologies for integrating these complex datasets include network-based approaches, which map molecular interactions, and model-based statistical methods that can identify significant correlations between different omics layers. numberanalytics.commdpi.com

Table 3: Role of Different Omics Data in Mechanistic Studies

Omics Field Data Generated Potential Insights for this compound Citation
Genomics DNA sequence, mutations, copy number variations (CNV) Identify genetic factors (e.g., mutations in a target protein) that influence drug sensitivity or resistance. nih.gov
Transcriptomics RNA expression levels (mRNA, miRNA) Reveal changes in gene expression that occur in response to the compound, highlighting affected pathways. mdpi.commdpi.com
Proteomics Protein abundance, post-translational modifications Directly measure the levels and activity of the target protein(s) and downstream effectors. nih.govmdpi.com
Metabolomics Levels of small molecule metabolites Uncover shifts in metabolic pathways, providing a functional readout of the compound's cellular impact. mdpi.commdpi.com

Refinement of Computational Models for Enhanced Predictability

Computational methods are indispensable in modern drug discovery for prioritizing candidates and predicting their properties before costly and time-consuming synthesis and testing. For this compound and its future analogues, refining these in silico tools is a key research direction.

Molecular Docking and Scoring: While molecular docking is widely used to predict the binding mode of a ligand to its target protein, the accuracy of the scoring functions that estimate binding affinity can be improved. nuph.edu.uaresearchgate.net Future work should focus on developing and validating more accurate scoring functions, possibly incorporating machine learning algorithms trained on large experimental datasets.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. nih.gov The predictive power of these models can be enhanced by using larger and more diverse training sets and by employing more sophisticated machine learning techniques like deep neural networks.

ADMET Prediction: In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of a compound are crucial for weeding out candidates with poor drug-like properties. researchgate.net There is a continuous need to refine these models to better predict human pharmacokinetics and toxicity, thereby reducing late-stage failures in drug development.

Artificial Intelligence and Machine Learning: The application of AI and machine learning extends beyond refining existing models. These technologies can be used for de novo drug design, generating novel molecular structures with desired properties, and for analyzing complex datasets from multi-omics studies to identify new drug targets. researchgate.net

Table 4: Computational Approaches and Future Refinements

Computational Tool Application Future Research Direction Citation
Molecular Docking Predicts binding conformation and affinity of the compound to a protein target. Development of more accurate scoring functions; use of AI to refine docking poses. nih.govnuph.edu.ua
QSAR Correlates chemical structure with biological activity to guide optimization. Integration of 3D structural information; application of deep learning for more robust models. nih.gov
In Silico ADMET Predicts pharmacokinetic and toxicity properties of a compound. Improved prediction of metabolic pathways and drug-drug interactions; better toxicity endpoint prediction. researchgate.net
Machine Learning / AI Used across all stages, from target identification to lead optimization. De novo design of novel quinazolinone derivatives; integration of multi-omics data for target discovery. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-quinazolin-4-ylacetamide;hydrochloride, and how do reaction conditions impact yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, cyclization of intermediates (e.g., quinazolinone cores) followed by substitution reactions to introduce functional groups like chloro or acetamide moieties . Key factors include:

  • Catalysts : Use of palladium or copper catalysts for cross-coupling reactions to enhance regioselectivity.
  • Temperature Control : Maintaining 60–80°C during cyclization to minimize side products.
  • Purification : Column chromatography or recrystallization to isolate the hydrochloride salt, improving purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing N-quinazolin-4-ylacetamide derivatives?

  • Methodological Answer : Structural validation requires a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments (e.g., distinguishing quinazoline ring protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
  • X-ray Diffraction (XRD) : For crystallographic confirmation of stereochemistry in solid-state forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., IC₅₀ variations) among quinazoline derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability or structural nuances. Strategies include:

  • Standardized Assays : Use consistent cell lines (e.g., HeLa for antitumor studies) and controls (e.g., doxorubicin as a reference) .
  • Structural Comparisons : Analyze substituent effects (e.g., chloro vs. trifluoromethyl groups) using computational tools (docking studies) to explain potency differences. For example:
CompoundIC₅₀ (µM)Target
6-Chloro-quinazolinone10.5EGFR Kinase
Trifluoromethyl derivative12.0HER2/neu Kinase
  • Purity Validation : Ensure >98% purity via HPLC to exclude impurities affecting activity .

Q. What experimental designs are optimal for studying enzyme/receptor interactions of this compound?

  • Methodological Answer : Focus on:

  • Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding constants (Kd) with targets like EGFR or PARP .
  • Mutagenesis Studies : Engineer enzyme active-site mutants (e.g., EGFR T790M) to assess binding specificity.
  • In Silico Modeling : Molecular dynamics simulations to predict binding modes and guide structural modifications .

Q. How can solubility and stability of this compound be optimized for pharmacological assays?

  • Methodological Answer :

  • Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 2.5 mg/mL in PBS at pH 7.4 vs. 0.3 mg/mL for free base) .
  • Co-Solvents : Use DMSO (≤1% v/v) for stock solutions to prevent precipitation.
  • Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) to maintain stability at -80°C .

Q. What are key considerations in comparative studies of quinazoline derivatives' biological activities?

  • Methodological Answer :

  • Structural-Activity Relationship (SAR) : Systematically vary substituents (e.g., electron-withdrawing groups at C-6) to correlate with activity trends .
  • Off-Target Profiling : Screen against panels of kinases or GPCRs to identify selectivity issues.
  • In Vivo Correlation : Validate in vitro findings using xenograft models, adjusting pharmacokinetic parameters (e.g., bioavailability via IP vs. IV administration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.